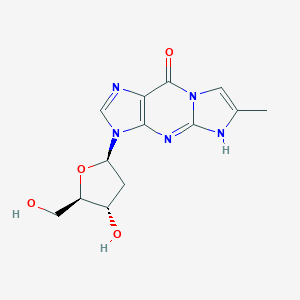

2'-Deoxy-4-desmethylwyosine

概要

説明

2’-Deoxy-4-desmethylwyosine is a crucial compound used in the biomedical industry. It is commonly employed in the synthesis of specific drugs aimed at treating various diseases, including cancer . This product plays a significant role in the development of targeted therapies, advancing the fight against malignant tumors and improving patient outcomes .

Synthesis Analysis

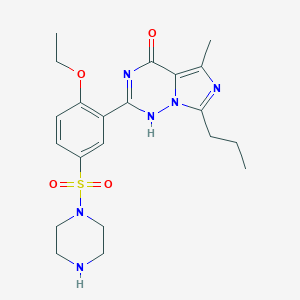

2’-Deoxy-4-desmethylwyosine is a convenient synthon for the preparation of N-2-alkyl derivatives of 2’-deoxyguanosine . The synthesis of 2´-deoxy-4´-modified analogs utilizes similar processes with the key differences being either that the nucleoside starting materials possess 2´-deoxyribose cores or that the deoxygenation of the 2´-OH is performed as the final steps in the synthesis .Molecular Structure Analysis

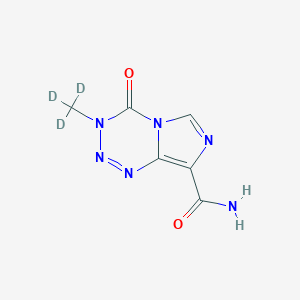

The molecular formula of 2’-Deoxy-4-desmethylwyosine is C13H15N5O4 . Its IUPAC name is 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one .Chemical Reactions Analysis

The formation of ethenonucleosides, in the presence of α-halocarbonyl reagents and their mechanism, stability, and degradation, reactions of substitution and transglycosylation, as well as their application in the nucleoside synthesis, have been described .Physical And Chemical Properties Analysis

The molecular weight of 2’-Deoxy-4-desmethylwyosine is 305.29 . It appears as a solid .科学的研究の応用

Nucleic Acid Syntheses : The synthesis and spontaneous hydrolytic cleavage of 3-methyl-2'-deoxyguanosine and 2'-deoxywyosine make these nucleosides potentially useful in nucleotide-based nucleic acid syntheses due to their high lability (Golankiewicz, Ostrowski, & Folkman, 1990).

Stability in RNA Studies : The synthesis of 2'-deoxy-1-deazawyosine, a stable isostere of the rare tRNA constituent wyosine, highlights its stability due to low protonation susceptibility and rapid hydrolysis (Seela & Bussmann, 1985).

Antiviral and Antineoplastic Agents : Various 2'-deoxy derivatives, such as 2'-deoxy-2',2'-difluorothymidine analogues, demonstrate potential as antiviral, cytotoxic, and cancer imaging agents, highlighting their biomedical significance (Doepner, Aboagye, & Barrett, 2015).

RNA Structure and Function Studies : The improved synthesis of various 2'-deoxy derivatives, such as 2'-deoxy-2'-C-u-methyladenosine, contributes to RNA structure and function studies, providing a deeper understanding of RNA biology (Li & Piccirilli, 2005).

Cancer and HIV Research : Derivatives like 2',3'-difluoro- and 3'-azido- 2'-fluoro-substituted dideoxypyrimidines show promise as anti-HIV agents due to their unique structural features and potential antiviral activity (Aerschot & Herdewijn, 2010).

Safety And Hazards

2’-Deoxy-4-desmethylwyosine is not classified as a hazardous substance or mixture . In case of inhalation, move to fresh air and get medical attention if symptoms occur. In case of skin contact, wash skin with soap and water. In case of eye contact, immediately flush eyes with water for at least 15 minutes and get medical attention if symptoms occur .

将来の方向性

2’-Deoxy-4-desmethylwyosine plays a significant role in the development of targeted therapies, advancing the fight against malignant tumors and improving patient outcomes . It is commonly employed in the synthesis of specific drugs aimed at treating various diseases, including cancer . Therefore, it is expected to continue to be a crucial compound in the biomedical industry.

特性

IUPAC Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4/c1-6-3-17-12(21)10-11(16-13(17)15-6)18(5-14-10)9-2-7(20)8(4-19)22-9/h3,5,7-9,19-20H,2,4H2,1H3,(H,15,16)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZJVINWRMITKU-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2/'-Deoxy-4-desmethylwyosine | |

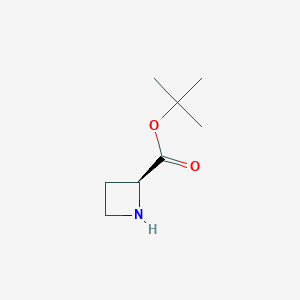

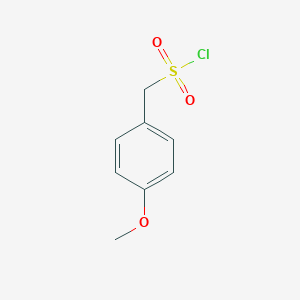

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)

![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)

![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B20077.png)